4,5-Difluoro-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5F2NO |
|---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
4,5-difluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |
InChI Key |
RQFFQYJIIPPMIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4,5 Difluoro 1h Indole 3 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group in 4,5-Difluoro-1H-indole-3-carbaldehyde is a versatile functional handle that participates in a wide array of chemical reactions. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by various nucleophiles. The electron-withdrawing nature of the fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to increased reaction rates compared to the non-fluorinated analogue.
Nucleophilic addition is a fundamental reaction of aldehydes. For this compound, this involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions, can be employed.
The scope of these reactions is broad, allowing for the introduction of various alkyl, aryl, and other functional groups at the former carbonyl carbon. However, limitations can arise from steric hindrance, both from the nucleophile and the indole (B1671886) scaffold. The reaction conditions, such as solvent and temperature, play a crucial role in the success and selectivity of these additions. For instance, reactions of indole-3-carbaldehydes with various aldehydes can lead to the formation of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles under neat conditions. mdpi.com
Interactive Data Table: Scope of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type | Expected Reactivity Influence of Difluoro Substitution |
| Grignard Reagent | Phenylmagnesium Bromide | Secondary Alcohol | Enhanced electrophilicity of carbonyl may increase yield. |
| Organolithium | n-Butyllithium | Secondary Alcohol | Increased reactivity, potentially requiring lower temperatures. |
| Cyanide | Sodium Cyanide | Cyanohydrin | Favorable due to increased electrophilicity. |
| Indole | Indole | Bis(indolyl)methane | Acid-catalyzed conditions are typically required. |
Condensation reactions are pivotal in synthetic organic chemistry for the formation of new carbon-carbon and carbon-nitrogen bonds. This compound readily undergoes such reactions, providing access to a diverse range of complex molecular architectures.
The reaction of this compound with primary amines yields imines, commonly known as Schiff bases. wjpsonline.com This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. wjpsonline.com A wide variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be used as substrates. nih.gov The resulting Schiff bases are valuable intermediates in organic synthesis and have been explored for their biological activities. nih.govacs.orgresearchgate.net The formation of Schiff bases from indole-3-carboxaldehyde (B46971) has been achieved with various amino acids and aminophenols. nih.gov
Interactive Data Table: Schiff Base Formation with Various Amines
| Amine Substrate | Product (Schiff Base) | Typical Catalyst | Reference Reaction |
| Aniline | N-((4,5-Difluoro-1H-indol-3-yl)methylene)aniline | Acetic Acid | Condensation of indole-3-carbaldehyde with aryl amines. researchgate.net |
| Ethylamine | N-((4,5-Difluoro-1H-indol-3-yl)methylene)ethanamine | Mild Acid | General reaction of aldehydes with primary aliphatic amines. |
| 2-Aminopyridine | N-((4,5-Difluoro-1H-indol-3-yl)methylene)pyridin-2-amine | Acid Catalyst | Synthesis of Schiff bases with heterocyclic amines. |
| L-Histidine | (S)-2-((E)-((4,5-Difluoro-1H-indol-3-yl)methylene)amino)-3-(1H-imidazol-5-yl)propanoic acid | None (direct condensation) | Reaction of indole-3-carboxaldehyde with amino acids. nih.gov |
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane, catalyzed by a base. wikipedia.orgorganic-chemistry.org this compound can react with nitroalkanes like nitromethane (B149229) to form β-nitro alcohols. wikipedia.orgorganic-chemistry.org These products are highly valuable synthetic intermediates that can be further transformed into other functional groups. wikipedia.org For example, the nitro group can be reduced to an amine to form β-amino alcohols, or the alcohol can be eliminated to yield a nitroalkene. wikipedia.org The reaction is reversible and can be controlled to achieve desired stereochemical outcomes through the use of chiral catalysts. psu.edu
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. oszk.hu this compound is an excellent substrate for this reaction, reacting with compounds like malononitrile, cyanoacetates, and barbituric acid derivatives. acgpubs.orgresearchgate.net These reactions are crucial for the synthesis of various heterocyclic compounds and functionalized alkenes. researchgate.net The reaction can often be carried out under mild conditions, sometimes even without a solvent. oszk.hu
Interactive Data Table: Knoevenagel Condensation Products
| Active Methylene Compound | Catalyst | Product Type |
| Malononitrile | Piperidine | 2-((4,5-Difluoro-1H-indol-3-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | Basic alumina | Ethyl 2-cyano-3-(4,5-difluoro-1H-indol-3-yl)acrylate |
| Barbituric Acid | Glycine (B1666218) | 5-((4,5-Difluoro-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of indole derivatives.
The oxidation of the aldehyde to a carboxylic acid, 4,5-Difluoro-1H-indole-3-carboxylic acid, can be achieved using a variety of oxidizing agents. In biological systems, aldehyde oxidases can catalyze this transformation. nih.govnih.gov Chemical methods often employ reagents like potassium permanganate (B83412) or silver oxide.
Conversely, the reduction of the aldehyde group to a primary alcohol, (4,5-Difluoro-1H-indol-3-yl)methanol, is readily accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Di-isobutyl aluminum hydride (DIBAL-H) is also an effective reducing agent for this purpose. masterorganicchemistry.com These reduction reactions are generally high-yielding and provide access to indole-3-methanol derivatives, which are also valuable synthetic intermediates.
Interactive Data Table: Oxidation and Reduction of the Carbaldehyde Group
| Transformation | Reagent | Product |
| Oxidation | Silver(I) oxide | 4,5-Difluoro-1H-indole-3-carboxylic acid |
| Reduction | Sodium borohydride | (4,5-Difluoro-1H-indol-3-yl)methanol |
| Reduction | Lithium aluminum hydride | (4,5-Difluoro-1H-indol-3-yl)methanol |
Condensation Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation
Reactivity of the Indole Heterocyclic System
The indole nucleus is the primary site of chemical reactivity, with the fluorine and aldehyde groups serving as powerful modulators of its inherent properties.
Electrophilic Aromatic Substitution on the Fluorinated Indole Nucleus
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of indoles, which are significantly more reactive than benzene (B151609). Typically, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. However, in this compound, this position is already functionalized with a carbaldehyde group.
The directing effects for any subsequent EAS are complex:
Indole Nitrogen: The lone pair on the nitrogen atom strongly activates the pyrrole (B145914) ring and directs electrophiles to the C3 position (which is blocked) and to a lesser extent, the C2, C4, and C6 positions.
C3-Carbaldehyde Group: This group is deactivating through its electron-withdrawing resonance and inductive effects, reducing the nucleophilicity of the entire indole system. It primarily directs incoming electrophiles to the meta positions, which are C5 and C7.
Fluorine Substituents: The fluorine atoms at C4 and C5 are deactivating via their strong inductive effects but are ortho-, para-directing through resonance. The C4-fluorine directs towards the C5 position (blocked), while the C5-fluorine directs towards the C4 (blocked) and C6 positions.
The net outcome of these competing influences is not readily predictable without experimental data. However, the C6 and C7 positions on the benzenoid ring are the most likely candidates for substitution, with the precise regioselectivity depending on the specific electrophile and reaction conditions.
Directed Carbon-Hydrogen Functionalization at Specific Positions (e.g., C2, C4)
Modern synthetic methods allow for the functionalization of specific C-H bonds through the use of a directing group, which coordinates to a metal catalyst and brings it into proximity with a targeted C-H bond. In this compound, the C3-carbaldehyde group can serve as a native directing group. This approach offers a powerful strategy for regioselective modification of the indole core, particularly at the less accessible C2 and C4 positions. nih.gov
The directing ability of the aldehyde can operate in two distinct modes:
Vicinal Activation (C2): Coordination of the catalyst to the aldehyde oxygen can facilitate the formation of a five-membered palladacycle intermediate, leading to functionalization at the adjacent C2 position. nih.gov
Non-vicinal Activation (C4): The formation of a larger, less-favored six-membered metallacycle can direct functionalization to the C4 position on the benzene portion of the indole. nih.gov
Recent studies have shown that for indole-3-carbaldehydes, reaction conditions can be tuned to selectively favor C4 functionalization over the electronically preferred C2 position. nih.gov
Palladium-Catalyzed C-H Arylation and Olefination
Palladium catalysis is a premier tool for C-H functionalization. For indole-3-carbaldehyde systems, the aldehyde group itself can direct palladium catalysts to achieve regioselective C-C bond formation without the need for an external directing group.
C-H Arylation: Palladium(II)-catalyzed C-H arylation of free (N-H) indole-3-carbaldehydes with aryl iodides has been shown to proceed selectively at the C4 position. nih.gov This transformation is significant as it functionalizes the benzenoid ring, which is typically less reactive than the pyrrole moiety. The reaction likely proceeds through a palladacycle intermediate involving the C3-aldehyde and the C4-H bond. The electron-withdrawing nature of the 4,5-difluoro substituents is expected to influence the efficiency of this transformation, potentially requiring more forcing conditions compared to the non-fluorinated analogue.
| Reaction Type | Position Functionalized | Catalyst System (Typical) | Key Feature | Reference |
|---|---|---|---|---|
| C-H Arylation | C4 | Pd(OAc)₂ / AgOAc | Formyl group directs arylation to the benzenoid ring. | nih.gov |
| C-H Thioarylation | C2 | Palladium Catalyst | Weakly coordinating aldehyde group directs functionalization to the adjacent C2 position. | |
| C-H Fluoroalkylation | C4 | Pd(OAc)₂ | Requires a removable directing group at C3 for high regioselectivity. |
C-H Olefination: The direct oxidative Heck reaction, a palladium-catalyzed C-H alkenylation, is also applicable to indoles. researchgate.netbeilstein-journals.org While solvent conditions often control the regioselectivity between the C2 and C3 positions in unsubstituted indoles, the C3-aldehyde in the target molecule can be leveraged to direct olefination to other positions, such as C2 or C4, depending on the specific catalytic system employed. researchgate.net
Role of Transient Directing Groups in Regiocontrol
An advanced strategy to enhance the efficiency and scope of directed C-H activation involves the use of transient directing groups (TDGs). This approach avoids the need for separate steps to install and remove a directing group. For an aldehyde substrate like this compound, a TDG is typically an amine or an amino acid that reacts reversibly with the aldehyde to form an imine in situ.
This transient imine serves as a more effective directing group for the metal catalyst. For example, the use of amino acids like glycine has been shown to facilitate the C4-arylation of N-protected 3-formylindoles. nih.gov The bidentate chelation provided by the imine nitrogen and the carboxylate of the amino acid forms a stable metallacyclic intermediate that strongly favors C-H activation at the C4 position. This strategy offers a powerful method for achieving high regiocontrol in the functionalization of the indole scaffold.
Nucleophilic Substitution Reactions Involving Fluorine Substituents
The displacement of an aryl fluorine atom via Nucleophilic Aromatic Substitution (SNAr) is a challenging transformation that requires significant activation of the aromatic ring by potent electron-withdrawing groups (EWGs). In an SNAr reaction, the rate-determining step is the initial attack by the nucleophile to form a negatively charged Meisenheimer complex. stackexchange.com
Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is paradoxically an excellent leaving group in SNAr. Its powerful inductive effect strongly stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy for the rate-determining nucleophilic attack. stackexchange.commasterorganicchemistry.com
For this compound, the potential for SNAr at C4 or C5 depends on the net electronic effect of the substituents:
Activating Groups: The C3-carbaldehyde and the second fluorine atom act as EWGs, activating the ring toward nucleophilic attack.
Deactivating Group: The indole nitrogen is electron-donating, which deactivates the ring for SNAr.
While there are no specific reports on SNAr for this compound, studies on the closely related 4,5-difluoro-1,2-dinitrobenzene demonstrate that sequential nucleophilic substitution of both fluorine atoms is possible due to the powerful activating effect of the two nitro groups. nih.gov This suggests that under strongly activating conditions or with highly potent nucleophiles, substitution of the fluorine atoms on this compound may be feasible, likely preferring the C4 position which is ortho to the C3-aldehyde.
Transformations at the Indole Nitrogen (N1-H)
The N-H proton of the indole ring is acidic and can be readily removed by a base, allowing for functionalization at the nitrogen atom. The presence of the electron-withdrawing C3-aldehyde and the 4,5-difluoro substituents increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its deprotonation.
Common transformations at the N1 position include N-alkylation, N-acylation, and N-sulfonation. N-alkylation is typically achieved under standard conditions by treating the indole with a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like DMF, followed by the addition of an alkylating agent (e.g., an alkyl or benzyl (B1604629) halide). mdpi.comresearchgate.netresearchgate.net These reactions provide a straightforward method for introducing a wide variety of substituents at the indole nitrogen, which can be used to modulate the molecule's steric and electronic properties or to serve as a protecting group in subsequent synthetic steps.
| Base | Alkylating Agent | Solvent | Reference |
|---|---|---|---|
| Potassium Hydroxide (KOH) | Alkyl Halide (e.g., C₂H₅I) | DMF | researchgate.net |
| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | DMF | rsc.org |
| Potassium Carbonate (K₂CO₃) | Methyl Iodide (CH₃I) | Acetonitrile (B52724) / DMF | mdpi.com |
N-Alkylation, N-Acylation, and N-Sulfonation Chemistry
The nitrogen atom of the indole ring in this compound can be readily functionalized through alkylation, acylation, and sulfonation reactions. These transformations typically proceed by deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an electrophilic carbon or sulfur atom.
N-Alkylation
N-alkylation introduces an alkyl group onto the indole nitrogen. This is a common strategy to increase lipophilicity or to introduce specific side chains. A general method involves treating the indole with an alkyl halide in the presence of a base. For instance, the N-alkylation of indole-3-carbaldehyde has been successfully achieved using alkyl halides like methyl iodide or benzyl chloride with anhydrous potassium carbonate (K₂CO₃) as the base in a solvent system such as acetonitrile and N,N-Dimethylformamide (DMF). researchgate.net The reaction mixture is typically heated to reflux to ensure completion. researchgate.net This protocol is applicable to fluorinated derivatives like this compound.
N-Acylation
N-acylation involves the introduction of an acyl group to the indole nitrogen, forming an N-acylindole. This transformation is often used to install a ketone or amide functionality. The reaction can be carried out by treating the indole with an acyl chloride, such as 2-chloroacetyl chloride, in the presence of a tertiary amine base like triethylamine. nih.gov The successful N-acylation can be confirmed spectroscopically by the disappearance of the characteristic N-H proton signal in the ¹H NMR spectrum. nih.gov
N-Sulfonation
N-sulfonation, particularly with arylsulfonyl chlorides like p-toluenesulfonyl chloride (TsCl), is a key transformation for the indole nucleus. The resulting N-sulfonylated product, such as 1-Tosyl-1H-indole-3-carbaldehyde, is not only a stable derivative but also a common intermediate in organic synthesis, where the tosyl group functions as a robust protecting group. ontosight.ai The reaction is typically performed by treating the indole with the sulfonyl chloride in the presence of a base. The tosyl group's electron-withdrawing nature significantly modifies the electronic properties of the indole ring. ontosight.ai
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnCl), K₂CO₃, CH₃CN/DMF, reflux | 1-Alkyl-indole-3-carbaldehyde | researchgate.net |
| N-Acylation | Acyl chloride (e.g., ClCOCH₂Cl), Triethylamine | 1-Acyl-indole-3-carbaldehyde | nih.gov |
| N-Sulfonation | p-Toluenesulfonyl chloride (TsCl), Base | 1-Tosyl-indole-3-carbaldehyde | ontosight.ai |
Strategies for N-Protection and Deprotection
In the context of multi-step organic synthesis, the protection of the indole N-H group is often a critical step to prevent unwanted side reactions and to direct reactivity towards other parts of the molecule. researchgate.net Both electron-withdrawing and, less commonly, electron-releasing groups can be employed for this purpose. researchgate.net The choice of protecting group depends on its stability under subsequent reaction conditions and the ease of its removal.
Strategies for N-Protection
Common protecting groups for the indole nitrogen include sulfonyl derivatives and carbamates.
Tosyl (Ts) Group : As mentioned in the N-sulfonation section, the tosyl group is a widely used, robust, electron-withdrawing protecting group. It is stable to a wide range of reaction conditions. Its installation involves reacting the indole with tosyl chloride and a base.
tert-Butoxycarbonyl (Boc) Group : The Boc group is another prevalent protecting group, classified as a carbamate. It is introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction often requires a strong base, such as sodium hydride (NaH), to first deprotonate the indole nitrogen, facilitating the subsequent attack on the Boc₂O electrophile. sciencemadness.org The resulting N-Boc protected indole is stable under many conditions but can be removed under specific, often acidic, protocols.
Strategies for N-Deprotection
The removal of the protecting group (deprotection) is the final step to restore the N-H functionality. The conditions for deprotection must be chosen carefully to avoid affecting other functional groups in the molecule.
Detosylation : The removal of the tosyl group can be challenging due to its stability. However, mild and efficient methods have been developed. One such method employs cesium carbonate (Cs₂CO₃) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). researchgate.net This approach is noted for its mildness and compatibility with various functional groups. researchgate.net Another method uses sodium hydride (NaH) in N,N-dimethylacetamide (DMA) at elevated temperatures. lookchem.com
Boc Deprotection : The Boc group is typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA). However, non-acidic methods are also available. Thermal deprotection can be achieved by heating the N-Boc indole in solvents like 2,2,2-trifluoroethanol (B45653) (TFE). researchgate.net Basic conditions, such as refluxing in aqueous methanolic potassium carbonate, have also proven effective for removing the Boc group from NH-heteroarenes. researchgate.net A mild method using oxalyl chloride in methanol has also been reported as an effective strategy. rsc.orgrsc.org
| Protecting Group | Protection Reagents | Deprotection Reagents/Conditions | Reference |
|---|---|---|---|
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl), Base | Cs₂CO₃, THF/MeOH or NaH, DMA, 60 °C | researchgate.netlookchem.com |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), NaH | Trifluoroacetic acid (TFA) or K₂CO₃, MeOH/H₂O, reflux or Heat in TFE | sciencemadness.orgresearchgate.netresearchgate.net |
Derivatization and Structural Analogs of 4,5 Difluoro 1h Indole 3 Carbaldehyde
Synthesis and Characterization of Imines and Nitrogen-Containing Heterocycles
The carbonyl group of 4,5-Difluoro-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amino groups to form Schiff bases (imines). This reactivity is exploited in the synthesis of various nitrogen-containing heterocycles, including thiosemicarbazones, semicarbazones, and hydrazones. These derivatives are of significant interest due to their diverse biological activities.
Thiosemicarbazone and Semicarbazone Derivatives
Thiosemicarbazones and semicarbazones are synthesized by the condensation of an aldehyde or ketone with a thiosemicarbazide or semicarbazide, respectively. While specific literature on the synthesis of these derivatives from this compound is not abundant, the general synthetic procedures are well-established for indole-3-carbaldehydes.
The synthesis typically involves the Schiff base condensation of the aldehyde with the appropriate thiosemicarbazide or semicarbazide. aku.edu.tr This reaction is often catalyzed by a few drops of acid, such as acetic acid, and is carried out in a protic solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated under reflux to drive the reaction to completion. aku.edu.trnih.gov The resulting thiosemicarbazone or semicarbazone often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. aku.edu.tr
The structures of these derivatives can be confirmed using various spectroscopic techniques. In the infrared (IR) spectrum, the disappearance of the aldehyde C=O stretching band and the appearance of a C=N stretching vibration are indicative of product formation. For thiosemicarbazones, a characteristic C=S stretching band is also observed. aku.edu.tr Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed structural elucidation. The proton NMR (¹H NMR) spectrum would show a characteristic singlet for the azomethine proton (-CH=N-). aku.edu.tr Carbon-13 NMR (¹³C NMR) would show the corresponding azomethine carbon signal and, for thiosemicarbazones, the thione carbon (C=S).
Table 1: General Reaction Conditions for the Synthesis of Thiosemicarbazone and Semicarbazone Derivatives of Indole-3-carbaldehydes
| Parameter | Thiosemicarbazone Synthesis | Semicarbazone Synthesis |
| Reactants | Indole-3-carbaldehyde, Thiosemicarbazide | Indole-3-carbaldehyde, Semicarbazide hydrochloride |
| Solvent | Ethanol | Methanol (B129727):Water |
| Catalyst | Acetic Acid | Sodium Acetate |
| Temperature | Room Temperature to Reflux | Reflux |
| Reaction Time | Several hours to overnight | 3 hours |
| Work-up | Concentration and crystallization | Stirring at room temperature, filtration |
| References | aku.edu.tr | csic.es |
Hydrazone and Related Derivatives
Hydrazones are another important class of derivatives formed from the reaction of this compound with hydrazines. The synthesis of hydrazones is analogous to that of thiosemicarbazones and semicarbazones, involving the condensation of the aldehyde with a substituted or unsubstituted hydrazine. nih.govresearchgate.net The reaction conditions are generally mild, often requiring simple mixing of the reactants in a suitable solvent like ethanol at room temperature or with gentle heating. nih.gov
The characterization of hydrazone derivatives relies on similar spectroscopic methods. The formation of the C=N bond is confirmed by IR and NMR spectroscopy. High-resolution mass spectrometry (HRMS) is also a valuable tool for confirming the molecular formula of the synthesized compounds. The ¹H NMR spectrum of an indole-3-carbaldehyde hydrazone would feature a downfield singlet for the imine proton and signals corresponding to the indole (B1671886) ring and the hydrazine substituent. nih.gov
Preparation of Vinylindole and Alkylindole Derivatives
The aldehyde functionality of this compound can be utilized to extend the carbon framework of the indole ring through the formation of vinyl and alkyl derivatives.
The introduction of a vinyl group at the 3-position of the indole ring can be achieved through reactions like the Wittig reaction. imist.ma This reaction involves the treatment of the aldehyde with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base. This method allows for the formation of a carbon-carbon double bond with good control over the stereochemistry in some cases.
Alkylindole derivatives can be prepared through various synthetic routes starting from the aldehyde. One common method involves the reduction of a C=C bond in a vinylindole derivative. Another approach is the direct alkylation of the indole ring, though this can sometimes lead to a mixture of products. A more controlled method would involve the conversion of the aldehyde to an alcohol via reduction, followed by conversion to a leaving group and subsequent nucleophilic substitution with an organometallic reagent.
Cycloaddition and Annulation Reactions for Fused Ring Systems
The indole nucleus, particularly when activated by an electron-withdrawing group like the formyl group in this compound, can participate in cycloaddition and annulation reactions to construct fused polycyclic systems. These reactions are powerful tools for generating molecular complexity and accessing novel heterocyclic scaffolds.
Spiroindoline and Spiroindole Derivatives
Spiroindolines and spiroindoles are characterized by a spirocyclic junction at the C3 position of the indole ring. The synthesis of these compounds often involves multicomponent reactions where the indole derivative, an aldehyde, and a third component are reacted together in a one-pot procedure. nih.gov For instance, the reaction of an isatin (an indole-2,3-dione) with an amine and an activated alkyne can lead to the formation of spiro[indoline-3,4'-pyridine] derivatives. nih.gov While this example starts from an isatin, similar strategies could potentially be adapted for indole-3-carbaldehydes.
Another approach to spiroindoles involves cycloaddition reactions. For example, an azomethine ylide generated in situ from an imine derived from an indole-3-carbaldehyde could undergo a [3+2] cycloaddition with a dipolarophile to furnish a spiro-pyrrolidinyl-oxindole.
Formation of Polycyclic Indole Scaffolds
The construction of polycyclic indole scaffolds can be achieved through various annulation strategies. Annulation refers to the formation of a new ring fused to an existing ring system. Base-promoted [4+3] annulation reactions of indoles with β-CF3-1,3-enynes have been reported to yield fluorine-containing indole-fused 1,4-diazepinones. researchgate.net This type of reaction showcases the potential of using substituted indoles in building complex, fused heterocyclic systems.
Acid-catalyzed cascade reactions can also lead to the formation of novel tetracyclic indole scaffolds. nih.gov These reactions can proceed through a series of intramolecular cyclizations and rearrangements, often leading to complex and unexpected molecular architectures. The electron-withdrawing nature of the difluoro-substitution pattern in this compound could influence the reactivity and outcome of such cascade reactions.
Lack of Specific Research Hinders Detailed Elaboration on Multicomponent Reaction Strategies for this compound
Despite a comprehensive search of scientific literature, no specific research detailing the development of multicomponent reaction (MCR) strategies for the derivatization of this compound has been identified. While multicomponent reactions are a prominent strategy for the synthesis of complex heterocyclic structures from simpler starting materials, and indole-3-carbaldehydes are common substrates in such reactions, the application of these methods to the specifically substituted 4,5-difluoro analogue is not documented in the available resources.
Multicomponent reactions, such as the Ugi, Passerini, and various cycloaddition reactions, are powerful tools in medicinal chemistry and drug discovery for rapidly generating libraries of structurally diverse compounds. These reactions are prized for their efficiency, atom economy, and the ability to construct complex molecules in a single synthetic step. Typically, indole-3-carbaldehyde and its derivatives readily participate in these reactions to form a wide array of fused heterocyclic systems, including but not limited to pyrimido[4,5-b]indoles and various substituted imidazoles.
For instance, a general approach to the synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles involves a four-component reaction of an indole-3-carboxaldehyde (B46971), an aromatic aldehyde, and an ammonium source under specific catalytic conditions. Similarly, the synthesis of 2,4,5-trisubstituted-1H-imidazoles can be achieved through a one-pot condensation of an aldehyde, a 1,2-dicarbonyl compound, and ammonium acetate.
Due to the absence of direct research findings, the creation of detailed, informative, and scientifically accurate content, including data tables of research findings for multicomponent reaction strategies involving this compound, is not possible at this time. Further experimental investigation is required to explore and establish these synthetic routes.
Spectroscopic and Advanced Analytical Characterization of 4,5 Difluoro 1h Indole 3 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and their chemical environments. For derivatives of 4,5-Difluoro-1H-indole-3-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of the molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis of Proton Environments
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In a hypothetical ¹H NMR spectrum of a this compound derivative, distinct signals would be expected for the aldehyde proton, the indole (B1671886) N-H proton (if unsubstituted), and the aromatic protons on the indole ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the fluorine atoms and the aldehyde group. Coupling between adjacent protons (J-coupling) would provide valuable information about their relative positions. For instance, the protons on the benzene (B151609) ring would exhibit coupling patterns indicative of their substitution.
Table 1: Predicted ¹H NMR Data for a Generic this compound Derivative
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aldehyde-H | 9.8 - 10.2 | s | - |
| Indole N-H | 8.0 - 9.0 | br s | - |
| H-2 | 8.0 - 8.5 | s | - |
| H-6 | 7.0 - 7.5 | t | J(H-F), J(H-H) |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis of Carbon Skeletons
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in a this compound derivative would give a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The aldehyde carbonyl carbon would appear significantly downfield (at a higher ppm value). The carbons directly bonded to the fluorine atoms would exhibit characteristic splitting patterns due to carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.), which is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Data for a Generic this compound Derivative
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| C=O (Aldehyde) | 185 - 195 | - |
| C-2 | 135 - 145 | - |
| C-3 | 115 - 125 | - |
| C-3a | 120 - 130 | d |
| C-4 | 150 - 160 | d, ¹J(C-F) |
| C-5 | 145 - 155 | d, ¹J(C-F) |
| C-6 | 110 - 120 | d |
| C-7 | 100 - 110 | d |
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Environments
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. nih.gov For this compound derivatives, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for each fluorine atom at the 4- and 5-positions, unless they are chemically equivalent due to symmetry. The chemical shifts of these fluorine atoms would be characteristic of their position on the aromatic ring. Furthermore, fluorine-fluorine and fluorine-proton couplings would provide valuable structural information.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H), providing a clear map of which proton is attached to which carbon. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons. youtube.comsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is important for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight.
For a this compound derivative, ESI-MS would be expected to show a prominent molecular ion peak corresponding to its exact mass. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, would provide valuable structural information by revealing characteristic fragmentation patterns, such as the loss of the aldehyde group or fragmentation of substituents on the indole nitrogen.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-fluoro-1H-indole-3-carbaldehyde |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For derivatives of this compound, HRMS is crucial for confirming their identity, often distinguishing between isomers and compounds with very similar nominal masses.
In a typical HRMS analysis of a this compound derivative, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with exceptional precision, typically to four or five decimal places. This high accuracy allows for the calculation of a unique elemental formula. For instance, the theoretical exact mass of the parent compound, this compound (C₉H₅F₂NO), can be calculated and compared with the experimentally determined mass, providing strong evidence for its presence.
The fragmentation patterns observed in HRMS/MS experiments can further illuminate the structure of these derivatives. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, specific structural motifs can be identified. For fluorinated indoles, characteristic losses of fluorine, hydrogen fluoride (B91410) (HF), or carbonyl groups would be expected, providing further confidence in the structural assignment.
| Compound | Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |
|---|---|---|---|---|
| This compound | C₉H₆F₂NO | 182.0412 | Data not available | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of complex mixtures containing derivatives of this compound, allowing for the separation, identification, and quantification of individual components.
In a GC-MS analysis, the sample mixture is vaporized and injected into a gas chromatograph. The components of the mixture are then separated based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared to spectral libraries for identification.
For fluorinated indole derivatives, the retention time in the GC is influenced by factors such as boiling point and polarity, which are in turn affected by the nature and position of substituents. The mass spectra of these compounds under electron ionization (EI) would be expected to show a prominent molecular ion peak, as well as characteristic fragment ions resulting from the loss of substituents or cleavage of the indole ring. For example, the mass spectrum of the parent indole-3-carbaldehyde shows a strong molecular ion peak and fragmentation patterns corresponding to the loss of CO and HCN. nist.gov It is anticipated that this compound would exhibit a distinct fragmentation pattern influenced by the presence of the two fluorine atoms.
While specific GC-MS data for this compound is not widely published, analysis of other fluorinated indoles has been successfully performed using this technique. nih.gov These studies demonstrate the utility of GC-MS in separating and identifying fluorinated indole derivatives, often after a derivatization step to enhance volatility. nih.gov
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Interpretation |
|---|---|---|---|
| This compound | Not available | 181 (M⁺), 180, 152, 125 | Molecular ion, loss of H, loss of CHO, loss of CHO and HCN |
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at different frequencies, an FT-IR spectrum provides a detailed fingerprint of the molecular vibrations. For derivatives of this compound, FT-IR is instrumental in confirming the presence of key structural features.
The FT-IR spectrum of an indole-3-carbaldehyde derivative will exhibit several characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp peak in the region of 3200-3500 cm⁻¹. The C=O stretching of the aldehyde group gives rise to a strong, sharp absorption band, usually between 1650 and 1700 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations of the fluorine substituents are expected to produce strong absorption bands in the 1000-1400 cm⁻¹ range.
For the closely related compound, 5-fluoro-1H-indole-3-carbaldehyde, the FT-IR spectrum (obtained as a KBr wafer) shows characteristic peaks that can be used to infer the expected spectrum of the 4,5-difluoro derivative. nih.govspectrabase.com The presence of an additional fluorine atom at the 4-position would likely introduce further complexity and shifts in the C-F and aromatic C-H bending regions of the spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200-3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C=O Stretch (Aldehyde) | 1650-1700 | Strong |
| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |
| C-F Stretch | 1000-1400 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light, and the resulting Raman spectrum reveals vibrational modes that are "Raman active." For derivatives of this compound, Raman spectroscopy can provide valuable structural information, particularly for symmetric vibrations and those involving the aromatic rings.
In the Raman spectrum of a this compound derivative, the C=C stretching modes of the indole ring are expected to be prominent. The C=O stretching of the aldehyde may be weaker in the Raman spectrum compared to the FT-IR. The C-F stretching vibrations will also be present. The symmetry of the molecule plays a significant role in determining the intensity of Raman bands, with more symmetric vibrations generally giving rise to stronger signals.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aromatic Ring Breathing | ~1000 and ~1600 | Strong |
| C=O Stretch (Aldehyde) | 1650-1700 | Weak-Medium |
| C-F Stretch | 1000-1400 | Medium |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. For aromatic compounds like derivatives of this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring.
The UV-Vis spectrum of indole itself exhibits two main absorption bands, often referred to as the ¹La and ¹Lb bands. Substitution on the indole nucleus can cause shifts in the absorption maxima (λmax) of these bands. Electron-withdrawing groups, such as the formyl group at the 3-position and the fluorine atoms at the 4- and 5-positions, are expected to influence the electronic structure and thus the absorption spectrum. The absorption spectrum of the related 5-fluoroindole-3-carboxaldehyde (B1331208) shows absorption maxima that can serve as a reference point. spectrabase.com Generally, increasing the polarity of the solvent can lead to a bathochromic (red) shift of the absorption bands for many indole derivatives. core.ac.uk
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| This compound | Ethanol | Data not available | Data not available |
| 5-Fluoro-1H-indole-3-carbaldehyde | Not specified | 213, 250, 301 | Not available |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and optical properties of molecules. Upon absorption of photons, a molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state can occur via the emission of light, a process known as photoluminescence, which encompasses fluorescence and phosphorescence. The characteristics of the emitted light, such as wavelength and intensity, are highly sensitive to the molecular structure and its environment.
For derivatives of indole-3-carbaldehyde, the indole moiety typically acts as the primary chromophore and fluorophore. The introduction of substituents can modulate the photophysical properties. For instance, Schiff bases derived from indole-3-carbaldehyde have been shown to exhibit interesting fluorescence properties. One study on novel indole-3-carbaldehyde Schiff bases reported high fluorescence quantum yields, in the range of 0.66 to 0.70 in DMSO, highlighting their potential as efficient organic fluorescent materials. nih.gov The position and nature of substituents on the indole ring can cause significant shifts in the emission wavelengths and affect the quantum yield due to changes in the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific experimental photoluminescence data for derivatives of this compound are not extensively detailed in the reviewed literature, the general principles observed for other indole derivatives would apply. The two electron-withdrawing fluorine atoms at the 4 and 5 positions are expected to influence the electronic distribution within the indole ring, likely leading to shifts in the absorption and emission spectra compared to the non-fluorinated parent compound. Further research into the synthesis and photophysical characterization of specific derivatives of this compound would be necessary to create a comprehensive data table of their photoluminescent properties.
Table 1: Illustrative Photoluminescence Data for Indole-3-carbaldehyde Derivatives
| Derivative Class | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |
| Schiff Bases | DMSO | Not Specified | Not Specified | 0.66 - 0.70 | nih.gov |
Note: This table is illustrative and based on data for general indole-3-carbaldehyde derivatives, as specific data for 4,5-difluoro derivatives is not available in the cited sources.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
The crystal structure of the parent compound, 1H-indole-3-carbaldehyde, has been determined, revealing a nearly planar molecule. nih.gov In its crystal lattice, molecules are linked into chains by N–H⋯O hydrogen bonds. nih.gov For derivatives, the introduction of substituents can lead to different packing arrangements and intermolecular interactions. For example, the crystal structure of 1H-indole-3-carbaldehyde azine shows that adjacent molecules are linked by indole–azine N–H⋯N hydrogen bonds, forming a layered motif. nih.gov
While a specific crystal structure for this compound or its direct derivatives was not found in the surveyed literature, crystallographic data for other substituted indoles provide insight into the structural effects of substitution. For instance, studies on other heterocyclic systems fused to an indole ring have detailed crystal systems, space groups, and unit cell parameters. mdpi.com The presence of fluorine atoms in the 4 and 5 positions would likely influence the crystal packing through weak C–H⋯F interactions and by altering the molecule's dipole moment, potentially leading to unique supramolecular architectures. The collection and analysis of single-crystal X-ray diffraction data for derivatives of this compound remain a key area for future research to fully elucidate their solid-state structures.
Table 2: Crystallographic Data for 1H-Indole-3-carbaldehyde
| Parameter | Value | Reference |
| Chemical Formula | C₉H₇NO | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pca2₁ | nih.gov |
| a (Å) | 14.0758 (9) | nih.gov |
| b (Å) | 5.8059 (4) | nih.gov |
| c (Å) | 8.6909 (5) | nih.gov |
| V (ų) | 710.24 (8) | nih.gov |
| Z | 4 | nih.gov |
Note: This data is for the parent, non-fluorinated compound, 1H-indole-3-carbaldehyde.
Computational Chemistry and Theoretical Investigations of 4,5 Difluoro 1h Indole 3 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of organic molecules.
Conformational Landscape and Tautomeric Equilibria Studies
Molecules can often exist in different spatial arrangements (conformers) or as different structural isomers that can interconvert (tautomers). The aldehyde group's rotation relative to the indole (B1671886) ring would define the conformational landscape of 4,5-Difluoro-1H-indole-3-carbaldehyde. Tautomerism, while less common for this specific structure, could also be computationally explored. Studies detailing the relative energies of different conformers or potential tautomers for this molecule could not be located.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a chemical reaction can be constructed. This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics. No theoretical studies on the reaction mechanisms involving this compound, including transition state analysis, were found in the available literature.
Molecular Dynamics Simulations for Dynamic Behavior
Conformational Rigidity: The presence of two fluorine atoms on the benzene (B151609) ring portion of the indole scaffold can alter the rotational barriers around single bonds. This may lead to a more rigid structure compared to the non-fluorinated parent compound. MD simulations could quantify this effect by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over time.
Intermolecular Interactions: The highly electronegative fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds. In a biological context, these interactions can be crucial for the binding of the molecule to a protein target. MD simulations can be employed to explore the stability and dynamics of such interactions with surrounding water molecules or amino acid residues in a binding pocket.
Solvation Dynamics: The solvation shell around this compound in an aqueous environment would be influenced by the fluorine substituents. MD simulations can reveal the structure and dynamics of water molecules in the vicinity of the fluorinated indole, providing insights into its solubility and partitioning properties.
A typical MD simulation protocol for this compound would involve the following steps:
System Setup: The 3D structure of the molecule would be generated and placed in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions.
Force Field Parameterization: An appropriate force field, which defines the potential energy of the system as a function of its atomic coordinates, would be selected. For a novel molecule like this compound, specific parameters for the fluorinated indole moiety may need to be developed or validated.
Equilibration: The system would be gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state.
Production Run: Long-timescale simulations (nanoseconds to microseconds) would be performed to sample the conformational space and observe the dynamic behavior of the molecule.
Analysis: Trajectories from the simulation would be analyzed to extract various properties, such as conformational changes, hydrogen bonding patterns, and diffusion coefficients.
The following interactive data table summarizes key parameters that would be analyzed in a hypothetical MD simulation of this compound in comparison to its non-fluorinated counterpart, Indole-3-carbaldehyde.
| Parameter | Indole-3-carbaldehyde (Hypothetical) | This compound (Hypothetical) | Significance |
| RMSD of Backbone (Å) | Higher | Lower | Indicates increased rigidity due to fluorination. |
| RMSF of Aldehyde Group (Å) | Moderate | Potentially Lower | Reflects the electronic influence of fluorine on the side chain flexibility. |
| Number of Water Contacts | Lower | Higher | Suggests altered solvation due to the presence of fluorine. |
| Hydrogen Bond Lifetime (ps) | Shorter | Longer | Indicates more stable interactions with solvent or binding partners. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Indoles
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the process of drug discovery and materials design.
For a class of compounds like fluorinated indoles, QSPR models can be developed to predict various properties, including but not limited to:
Biological Activity: Predicting the inhibitory activity against a specific enzyme or receptor.
Physicochemical Properties: Estimating properties such as solubility, lipophilicity (logP), and melting point.
Pharmacokinetic Properties: Modeling absorption, distribution, metabolism, and excretion (ADME) parameters.
The development of a QSPR model for fluorinated indoles, including this compound, would typically involve the following steps:
Data Set Collection: A diverse set of fluorinated indole derivatives with experimentally determined values for the property of interest is required.
Molecular Descriptor Calculation: A large number of numerical descriptors that encode the structural and chemical features of the molecules are calculated. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Reflecting the electronic properties, such as partial charges and dipole moments.
Quantum chemical descriptors: Calculated using quantum mechanics, providing insights into orbital energies and reactivity.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the experimental property.
Model Validation: The predictive power of the QSPR model is rigorously assessed using internal and external validation techniques.
Studies on halogenated indole derivatives have shown that descriptors related to hydrophobicity and electronic properties are often crucial for modeling their biological activities. For instance, in a study of 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives as aldose reductase inhibitors, hydrophobic interactions were found to be important for binding nih.gov.
The following interactive data table presents a hypothetical set of molecular descriptors that could be relevant for a QSPR model of fluorinated indoles and their potential influence on a given property.
| Descriptor | Descriptor Type | Potential Influence on Property |
| LogP | Physicochemical | Positive correlation with membrane permeability. |
| Molecular Weight | Constitutional | Can influence solubility and bioavailability. |
| Dipole Moment | Electronic | Affects intermolecular interactions and solubility. |
| HOMO/LUMO Energy Gap | Quantum Chemical | Relates to chemical reactivity and stability. |
| Halogen Bond Donor Strength | 3D | Important for specific interactions with biological targets. |
Q & A
Q. What are the standard synthetic routes for preparing 4,5-Difluoro-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves functionalizing indole precursors via fluorination and formylation. Key steps include:
- Fluorination : Selective fluorination at the 4,5-positions using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.
- Formylation : Introduction of the aldehyde group at the 3-position via Vilsmeier-Haack reaction or Reimer-Tiemann conditions.
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction homogeneity and fluorination efficiency .
- Catalyst/Base : Sodium ethoxide or similar bases improve nucleophilic substitution in fluorination steps .
- Temperature Control : Reflux conditions (150–190°C) balance reaction kinetics and thermal stability of intermediates .
Q. Example Reaction Conditions :
| Component | Example Parameters |
|---|---|
| Solvent | DMSO, DMF |
| Temperature | 150–190°C |
| Catalyst/Base | Sodium ethoxide |
| Purification | Column chromatography |
Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>98% purity criteria) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer: A multi-technique approach ensures comprehensive characterization:
- ^1H/^13C-NMR : Assigns proton and carbon environments (e.g., aldehyde proton at δ ~10 ppm, fluorinated aromatic signals) .
- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1666 cm⁻¹, N-H indole stretch at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- HPLC : Quantifies purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. Data Interpretation Example :
| Technique | Key Observations | Reference |
|---|---|---|
| ^1H-NMR | δ 9.25 (H-1 indole) | |
| IR | ν 1666.50 cm⁻¹ (C=O) | |
| HPLC | Retention time: 8.2 min |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction outcomes when using different catalysts or solvents in the synthesis of derivatives?
Methodological Answer: Discrepancies often arise from solvent polarity or catalyst selectivity. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading).
- Mechanistic Studies : Probe reaction pathways via in situ IR or NMR to identify intermediates and rate-limiting steps.
- Cross-Validation : Compare yields/purity across multiple batches using identical starting materials but varying conditions.
Q. Case Study :
Q. What strategies are recommended for elucidating the crystal structure of this compound complexes using X-ray diffraction?
Methodological Answer: Crystallization and Data Collection :
- Grow single crystals via slow evaporation in mixed solvents (e.g., ethyl acetate/hexane).
- Collect high-resolution diffraction data (resolution ≤ 0.8 Å) at low temperature (100 K) to minimize thermal motion.
Q. Refinement Tools :
Q. Validation :
- Check for twinning or disorder using PLATON.
- Cross-validate bond lengths/angles with comparable structures in the Cambridge Structural Database (CSD).
Q. Example Workflow :
| Step | Tool/Parameter |
|---|---|
| Phase Solving | SHELXD (dual-space) |
| Refinement | SHELXL (full-matrix) |
| Validation | CCDC Mercury |
Q. How can the aldehyde group in this compound be leveraged for synthesizing heterocyclic derivatives?
Methodological Answer: The aldehyde is a versatile handle for:
- Condensation Reactions : Form imidazoles or pyridines via reactions with amines or amidines (e.g., using NH₄OAc as a catalyst) .
- Cross-Coupling : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 3-position.
Q. Case Study :
Q. Optimization :
- Use Pd(PPh₃)₄ as a catalyst for coupling reactions.
- Monitor reaction progress via LC-MS to detect intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
